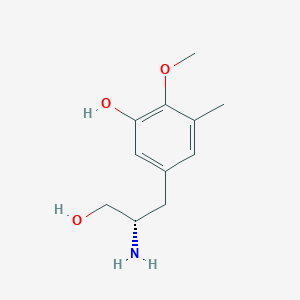

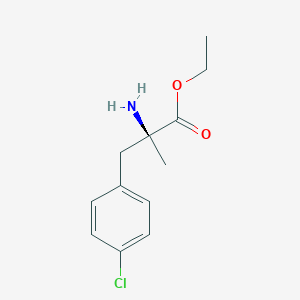

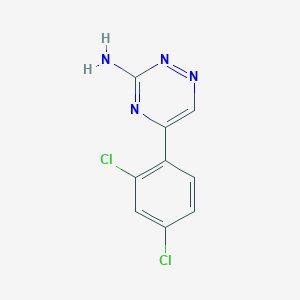

![molecular formula C15H13N3O3 B1639116 3-(4-メトキシベンジル)ピリド[3,2-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 27507-08-0](/img/structure/B1639116.png)

3-(4-メトキシベンジル)ピリド[3,2-d]ピリミジン-2,4(1H,3H)-ジオン

概要

説明

“3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These compounds contain the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position . This compound has been explored as an antagonist of the human chemokine receptor CXCR2 .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines has been reported in various studies. For instance, an expeditious synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation . The detailed syntheses and spectroscopic data of the synthesized compounds are reported .

Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines have been explored in various studies . For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines have been explored in various studies . For instance, the screening of a small library of diverse chemical structures resulted in the identification of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a as having broad-spectrum antibacterial activity (MIC 0.49–3.9 μg mL−1), and reasonable antifungal activity (MIC 31.25 μg mL−1) .

科学的研究の応用

癌治療のためのCDK2阻害

CDK2(サイクリン依存性キナーゼ2)は細胞周期調節における役割のために、癌治療の有望な標的です。研究者らは、特権的なピラゾロ[3,4-d]ピリミジンおよびピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン骨格を特徴とする、新しい一連の低分子を設計しました。 これらの化合物は、新規CDK2阻害剤として合成されました 。主な発見には次のものがあります。

神経栄養特性

別々の研究では、関連するピラノ[4',3':4,5]ピリミジン誘導体の神経栄養活性について調査されました。 これらの化合物は、動物における強直性けいれんおよびメトラゾール誘発けいれんを予防することが判明しており、潜在的な神経保護効果を示唆しています 。

テトラゾロ[1,5-a]ピリド[2,3-e]ピリミジン

研究者らは、2,4-ジアジドピリド[3,2-d]ピリミジンから5-置換テトラゾロ[1,5-a]ピリド[2,3-e]ピリミジンを合成するための簡単な方法を開発しました。 これらの化合物は、CDK2阻害を超えた用途を持つ可能性があります 。

作用機序

Target of Action

The primary target of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the prevention of cell proliferation, thereby exerting its anti-cancer effects .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, leading to cell cycle arrest . This interruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

These properties can influence the bioavailability of the compound, which is crucial for its effectiveness as a drug .

Result of Action

The result of the action of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it induces apoptosis within HCT cells .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition disrupts the folate metabolism pathway, leading to antiproliferative effects on rapidly dividing cells. Additionally, 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione interacts with tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation .

Cellular Effects

The effects of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione influences cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for nucleotide synthesis . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione inhibits tyrosine kinases by competing with ATP for binding to the kinase domain, thereby blocking phosphorylation events necessary for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated sustained antiproliferative effects on cancer cells, with no significant development of resistance

Dosage Effects in Animal Models

The effects of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways, primarily through its interaction with DHFR and tyrosine kinases . The inhibition of DHFR disrupts the folate metabolism pathway, leading to decreased synthesis of nucleotides and amino acids . Additionally, the compound’s interaction with tyrosine kinases affects various signaling pathways, influencing cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of 3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is essential for its effective inhibition of DHFR and tyrosine kinases, leading to its observed biochemical and cellular effects.

特性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-11-6-4-10(5-7-11)9-18-14(19)13-12(17-15(18)20)3-2-8-16-13/h2-8H,9H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAOFLDIVZRQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001162772 | |

| Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27507-08-0 | |

| Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27507-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

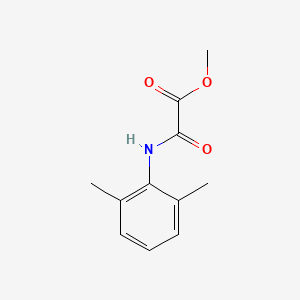

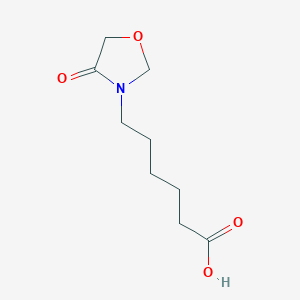

![(1R,12S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B1639110.png)